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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of avelumab to human

and mouse Programmed Death-Ligand 1 (PD-L1). Avelumab is a fully human IgG1 monoclonal

antibody that plays a crucial role in cancer immunotherapy by blocking the interaction between

PD-L1 and its receptor, PD-1.[1][2][3] Understanding its binding characteristics is paramount for

preclinical and clinical research.

Executive Summary
Avelumab demonstrates high-affinity binding to both human and mouse PD-L1, a critical

characteristic that enables its therapeutic efficacy in blocking the PD-1/PD-L1 immune

checkpoint pathway. This interaction lifts the brake on the anti-tumor immune response.

Avelumab is unique among anti-PD-L1 antibodies due to its native Fc region, which allows it to

mediate antibody-dependent cell-mediated cytotoxicity (ADCC), thereby engaging both the

adaptive and innate immune systems to combat cancer.[1][2][4]

Quantitative Binding Affinity Data
The binding affinity of avelumab to its target, PD-L1, is a key determinant of its potency. The

dissociation constant (Kd) is a common metric used to quantify this affinity, with a lower Kd

value indicating a stronger binding interaction. Multiple studies have characterized the binding

kinetics of avelumab with both human and mouse PD-L1, primarily utilizing surface plasmon

resonance (SPR).
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The reported affinity values exhibit some variation across different studies, which can be

attributed to differences in experimental conditions and methodologies. The following table

summarizes the key quantitative data on avelumab's binding affinity.

Target Species Method

Dissociati
on
Constant
(Kd) (nM)

Associati
on Rate
(ka)
(1/Ms)

Dissociati
on Rate
(kd) (1/s)

Referenc
e

PD-L1 Human
Not

Specified
0.3

Not

Reported

Not

Reported
[5]

PD-L1 Human
Not

Specified
0.0467

Not

Reported

Not

Reported
[6]

PD-L1

(scFv)
Human SPR 0.0421

Not

Reported

Not

Reported
[7][8]

PD-L1 Human SPR 0.4
Not

Reported

Not

Reported
[9]

PD-L1 Mouse
Not

Specified
1.0

Not

Reported

Not

Reported
[5][10]

PD-1/PD-L1 Signaling Pathway and Avelumab's
Mechanism of Action
The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T-cell activation and

tolerance. In the tumor microenvironment, cancer cells can upregulate PD-L1 on their surface,

which binds to PD-1 receptors on activated T-cells. This interaction delivers an inhibitory signal

to the T-cell, leading to its exhaustion and inactivation, thereby allowing the tumor to evade

immune surveillance.[4][11]

Avelumab functions by directly binding to PD-L1 on tumor cells and other immune cells,

physically blocking its interaction with the PD-1 receptor on T-cells.[3][4] This blockade

removes the inhibitory signal, restoring the T-cell's ability to recognize and attack cancer cells.

Furthermore, avelumab's native IgG1 Fc region can engage with Fc receptors on immune
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effector cells like Natural Killer (NK) cells, leading to ADCC and subsequent lysis of the tumor

cell.[1][4]

PD-1/PD-L1 signaling and avelumab's blocking action.

Experimental Protocols for Binding Affinity
Determination
The primary method cited for determining the binding affinity of avelumab to PD-L1 is Surface

Plasmon Resonance (SPR).[7][8][9][12][13] SPR is a label-free technique that allows for the

real-time measurement of biomolecular interactions.[12][13][14][15]

Detailed Surface Plasmon Resonance (SPR) Protocol
The following is a generalized protocol for determining the binding affinity of an antibody to its

antigen using SPR, based on common practices.[9][16]

Sensor Chip Preparation: A sensor chip, typically a CM5 chip, is activated.

Ligand Immobilization: The ligand (e.g., anti-human IgG) is immobilized onto the sensor chip

surface. This allows for the capture of the antibody of interest.

Antibody Capture: Avelumab is injected over the sensor surface and is captured by the

immobilized anti-human IgG.

Analyte Injection (Association): The analyte, in this case, soluble recombinant human or

mouse PD-L1, is injected at various concentrations over the captured avelumab. The binding

of PD-L1 to avelumab causes a change in the refractive index at the sensor surface, which is

detected in real-time.

Dissociation: A buffer solution is flowed over the chip, and the dissociation of the PD-L1 from

the avelumab is monitored.

Regeneration: The sensor surface is regenerated by injecting a solution that removes the

captured antibody and analyte, preparing the surface for the next cycle.

Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from

the sensorgram data. The equilibrium dissociation constant (Kd) is then calculated as the
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ratio of kd to ka (Kd = kd/ka).
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Generalized workflow for SPR-based binding affinity analysis.

Conclusion
Avelumab exhibits a high binding affinity to both human and mouse PD-L1, a key attribute for

its function as an immune checkpoint inhibitor. The quantitative data, primarily derived from

surface plasmon resonance experiments, confirms a strong and specific interaction. The dual

mechanism of action, involving both the blockade of the PD-1/PD-L1 pathway and the induction

of ADCC, distinguishes avelumab within the class of anti-PD-L1 therapies. This comprehensive

understanding of avelumab's binding characteristics is essential for its continued development

and application in oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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